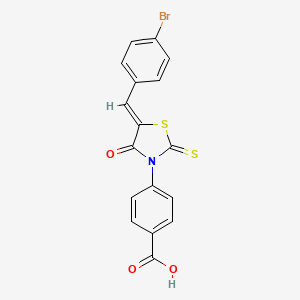

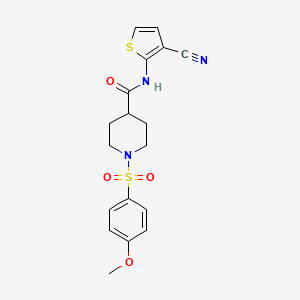

(Z)-4-(5-(4-溴苯亚甲基)-4-氧代-2-硫代噻唑烷-3-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

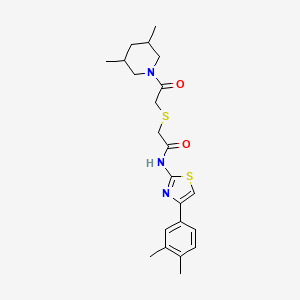

The compound , (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, is a derivative of thiazolidinone, a heterocyclic compound that contains a thiazolidine ring. This class of compounds is known for its biological activity and its use in medicinal chemistry. Although the specific compound is not directly described in the provided papers, we can infer from the related structures that it likely shares some characteristics with the compounds described in the papers, such as the presence of a benzylidene moiety attached to a thiazolidinone core and the potential for hydrogen bonding and π-π stacking interactions in its crystalline form.

Synthesis Analysis

While the exact synthesis of (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is not detailed in the provided papers, similar compounds are typically synthesized through a Knoevenagel condensation reaction. This involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. The synthesis likely involves the reaction of a 4-bromobenzaldehyde with a thiazolidinone derivative under appropriate conditions to form the benzylidene linkage.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in paper , shows a planar thiazolidine moiety with significant deviation from planarity for the ring substituents. The 4-aminobenzoic acid fragment in the described compound is inclined at a specific angle, which suggests that the bromobenzylidene moiety in our compound of interest may also exhibit a similar inclination or planarity. The molecular geometry and the presence of various functional groups would influence the compound's ability to participate in intermolecular interactions.

Chemical Reactions Analysis

The thiazolidinone core is reactive and can participate in various chemical reactions. The presence of the benzylidene moiety suggests that the compound could undergo further reactions, such as halogenation, Suzuki coupling, or other cross-coupling reactions due to the presence of the bromine atom. The benzoic acid moiety could also be involved in reactions typical for carboxylic acids, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromine atom would increase the molecular weight and could affect the compound's boiling and melting points. The benzoic acid group suggests the compound would have acidic properties and could form salts with bases. The compound's solubility in various solvents would be influenced by the presence of both polar (carboxylic acid) and nonpolar (bromobenzylidene) regions in the molecule. The crystalline structure, as seen in related compounds, could exhibit hydrogen bonding and π-π stacking interactions, which would affect the compound's stability and solubility .

科学研究应用

合成和抗菌性能

PansareDattatraya和Devan (2015) 的一项研究表明,(Z)-4-(5-(4-溴苯亚甲基)-4-氧代-2-硫代噻唑烷-3-基)苯甲酸的衍生物对革兰氏阳性和革兰氏阴性菌具有抗菌活性。合成的化合物被表征并筛选了它们的抗菌活性,显示出良好至中等活性,特别是对革兰氏阳性菌,如枯草芽孢杆菌和金黄色葡萄球菌 (PansareDattatraya & Devan, 2015)。

类似地,Dabholkar和Tripathi (2011) 合成了4-硫脲代苯甲酸的衍生物,显示出对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和白喉棒状杆菌的抗菌活性 (Dabholkar & Tripathi, 2011)。

Deep等人(2014 年)还从联苯-4-羧酸制备了4-噻唑烷酮的新型衍生物,对包括大肠杆菌、铜绿假单胞菌、枯草芽孢杆菌、金黄色葡萄球菌、白色念珠菌和黑曲霉在内的多种细菌和真菌菌株表现出显着的抗菌活性 (Deep et al., 2014)。

结构分析和衍生物

Delgado等人(2005 年)探索了硫代噻唑烷酮衍生物的超分子结构,包括 (Z)-5-亚苄基-2-硫代噻唑烷-4-酮,该结构显示出复杂的氢键模式和相互作用。本研究提供了对这些化合物的结构方面的见解 (Delgado et al., 2005)。

安全和危害

未来方向

The study of novel thiazolidine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery. Future research might focus on synthesizing this compound and studying its physical properties, chemical reactivity, and potential biological activities .

属性

IUPAC Name |

4-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrNO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)19(17(23)24-14)13-7-3-11(4-8-13)16(21)22/h1-9H,(H,21,22)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODGPSBKOVDAHN-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-Phenylphenyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2479962.png)

![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2479977.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)